
1-methyl-3-nitro-1H-pyrrole
Overview
Description
1-Methyl-3-nitro-1H-pyrrole is a heterocyclic organic compound with the molecular formula C5H6N2O2 It is a derivative of pyrrole, characterized by the presence of a methyl group at the 1-position and a nitro group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methyl-3-nitro-1H-pyrrole can be synthesized through several methods. One common approach involves the nitration of 1-methylpyrrole using a nitrating agent such as nitric acid in the presence of a suitable solvent . Another method includes the condensation of 2,5-dimethoxytetrahydrofuran with amines followed by nitration .
Industrial Production Methods: Industrial production of this compound typically involves large-scale nitration processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-3-nitro-1H-pyrrole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form 1-methyl-3-amino-1H-pyrrole.
Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, particularly at the 2- and 5-positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) and nitrating agents like nitric acid are commonly employed.
Major Products:
Scientific Research Applications
Chemistry
1-Methyl-3-nitro-1H-pyrrole serves as a building block in synthesizing more complex heterocyclic compounds. Its unique structure allows for various chemical modifications, making it valuable in the development of new materials and chemicals.
Biology
Research has indicated potential biological activities , including:
- Antimicrobial Properties: Studies have shown that derivatives of pyrrole compounds exhibit significant antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli .
- Anticancer Activity: The compound has been investigated for its ability to inhibit cancer cell growth through mechanisms involving tubulin polymerization and interaction with cellular pathways like Hedgehog signaling .
Medicine
This compound is being explored as a pharmaceutical intermediate . Its derivatives could lead to the development of new drugs targeting various diseases, including cancer and bacterial infections. The compound's mechanism of action may involve the formation of reactive intermediates that interact with biological targets .
Industry
In industrial applications, this compound is utilized in the production of:
- Dyes and Pigments: Its vibrant color properties make it suitable for dye synthesis.
- Specialty Chemicals: It contributes to creating materials with specific functionalities, such as polymers.
Antimicrobial Activity Study
A study published in PubMed Central highlighted the antibacterial effects of pyrrole derivatives, including this compound. The compound demonstrated significant inhibition against Gram-positive bacteria, indicating its potential as a lead compound for developing new antibiotics .
Anticancer Research
Research on pyrrole derivatives showed that specific modifications to the structure could enhance anticancer activity. For instance, derivatives that inhibit tubulin polymerization were found to be effective against various cancer cell lines, suggesting that this compound could be a candidate for further investigation in cancer therapy .
Mechanism of Action
The mechanism of action of 1-methyl-3-nitro-1H-pyrrole involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects . The compound’s ability to undergo electrophilic substitution also allows it to form covalent bonds with nucleophilic sites in biological molecules .
Comparison with Similar Compounds
1-Methylpyrrole: Lacks the nitro group, making it less reactive in certain chemical reactions.
3-Nitropyrrole: Lacks the methyl group, affecting its solubility and reactivity.
1-Methyl-2-nitro-1H-pyrrole: Similar structure but with the nitro group at the 2-position, leading to different reactivity and applications.
Uniqueness: 1-Methyl-3-nitro-1H-pyrrole is unique due to the combination of the methyl and nitro groups, which confer distinct chemical and biological properties.
Biological Activity
1-Methyl-3-nitro-1H-pyrrole is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity associated with this compound, focusing on its mechanisms, applications, and relevant research findings.
Chemical Structure and Properties
This compound (CHNO) features a pyrrole ring substituted with a methyl group and a nitro group. This unique structure influences its reactivity and biological properties.
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to the following mechanisms:
- Enzymatic Interaction : The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, potentially leading to cytotoxic effects against cancer cells and microbial pathogens.
- Inhibition of Tubulin Polymerization : Similar compounds have been studied for their ability to inhibit tubulin polymerization, which is crucial for cancer cell division. This mechanism suggests that this compound could similarly affect cancer cell growth .
Antimicrobial Activity
Several studies have indicated that this compound exhibits antimicrobial properties. For instance, it has been evaluated against various bacterial strains, demonstrating effectiveness in inhibiting bacterial growth. The specific mechanisms may involve disruption of bacterial cell membranes or interference with metabolic processes.
Anticancer Potential
Research has highlighted the potential of this compound as an anticancer agent. In vitro studies have shown that it can inhibit the proliferation of different cancer cell lines. For example, derivatives of pyrrole compounds have been reported to suppress growth in models of medulloblastoma and other cancers by targeting tubulin polymerization pathways .
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally related compounds:
Compound | Key Features | Biological Activity |
---|---|---|
1-Methylpyrrole | Lacks nitro group | Reduced reactivity and activity |
3-Nitropyrrole | Lacks methyl group | Different solubility properties |
1-Methyl-2-nitro-1H-pyrrole | Nitro at 2-position | Varies in reactivity and applications |
Case Study 1: Anticancer Efficacy
A study synthesized various pyrrole derivatives, including this compound, assessing their ability to inhibit cancer cell growth. Results indicated that certain derivatives exhibited significant cytotoxicity against tumor cells, suggesting potential therapeutic applications in oncology .
Case Study 2: Antimicrobial Testing
In another study, the antimicrobial efficacy of this compound was tested against gram-positive and gram-negative bacteria. The compound showed promising results, particularly against resistant strains, indicating its potential as a lead compound for developing new antibiotics .
Q & A
Q. What are the established synthetic routes for 1-methyl-3-nitro-1H-pyrrole, and how can reaction conditions be optimized for yield and purity?
Basic
The synthesis of this compound typically involves nitration of a pre-functionalized pyrrole core. For example, nitration of 1-methylpyrrole derivatives using nitric acid (HNO₃) under controlled temperatures (0°C to room temperature) is a common approach . Multi-component reactions, as demonstrated in the synthesis of functionalized pyrroles, can also be adapted by incorporating nitro groups via electrophilic substitution . Optimization strategies include:
- Solvent selection : Polar aprotic solvents like DMF or THF enhance reactivity .
- Temperature control : Low temperatures (0°C) minimize side reactions during nitration .
- Catalysis : Palladium catalysts (e.g., Pd(PPh₃)₄) aid in cross-coupling steps for derivative synthesis .
- Purification : Column chromatography or recrystallization improves purity, monitored via TLC and NMR .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers expect?
Basic
Characterization relies on ¹H/¹³C NMR , IR , and HRMS :
- ¹H NMR : The nitro group deshields adjacent protons, producing distinct doublets or triplets (δ 6.5–7.2 ppm for pyrrole protons) . Methyl groups appear as singlets near δ 3.6–3.7 ppm .
- ¹³C NMR : Nitro-substituted carbons resonate at δ 120–130 ppm, while carbonyl or methyl carbons appear at δ 35–40 ppm .
- IR : Strong NO₂ asymmetric stretching (~1520 cm⁻¹) and symmetric stretching (~1350 cm⁻¹) bands confirm nitration .
Advanced
- Functionalization : Introduce substituents via Suzuki-Miyaura coupling (e.g., aryl boronic acids) at the pyrrole ring’s vacant positions .
- Bioisosteric replacement : Replace nitro groups with other electron-withdrawing groups (e.g., CF₃) to modulate electronic effects .
- Protease-resistant analogs : Incorporate methyl groups at sterically hindered positions to enhance metabolic stability .
Q. How can computational chemistry predict reactivity or optimize synthesis pathways for nitro-substituted pyrroles?
Advanced
- Reactivity prediction : Molecular docking (AutoDock) identifies favorable binding sites for nitro group interactions in biological targets .
- Pathway optimization : Machine learning (e.g., Chemprop) models reaction outcomes based on solvent, catalyst, and temperature variables .
- Transition state analysis : QM/MM simulations (e.g., ORCA) elucidate nitration mechanisms to avoid byproducts .
Q. What safety considerations are critical when handling nitro-substituted pyrrole compounds during synthesis?
Basic
Properties
IUPAC Name |
1-methyl-3-nitropyrrole | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O2/c1-6-3-2-5(4-6)7(8)9/h2-4H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAFXVSYMJSHNQG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=C1)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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